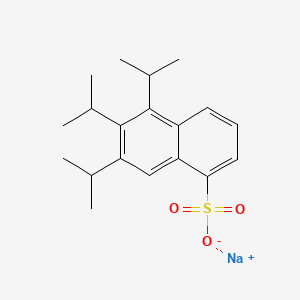
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate: is a chemical compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three isopropyl groups attached to the naphthalene ring at positions 5, 6, and 7, and a sulfonate group at position 1. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate typically involves the sulfonation of 5,6,7-tri(propan-2-yl)naphthalene. The process begins with the alkylation of naphthalene to introduce the isopropyl groups. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonate derivative.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to a solution of 5,6,7-tri(propan-2-yl)naphthalene in an inert solvent. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding naphthalene derivative without the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene sulfonates.
Scientific Research Applications
Chemistry: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic naphthalene core interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but a different hydrophobic tail.
Sodium diisopropylnaphthalenesulfonate: A closely related compound with fewer isopropyl groups.
Uniqueness: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobic interactions and increase its effectiveness as a surfactant compared to similar compounds with fewer or different alkyl groups.
Properties
CAS No. |
110326-41-5 |
|---|---|
Molecular Formula |
C19H25NaO3S |
Molecular Weight |
356.456 |
IUPAC Name |
sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.Na/c1-11(2)15-10-16-14(8-7-9-17(16)23(20,21)22)18(12(3)4)19(15)13(5)6;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
SKJWGQUVSJZKRM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=C2C=CC=C(C2=C1)S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] |
Synonyms |
5,6,7-Triisopropyl-1-naphthalenesulfonic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















